

FT-IR spectrum of 4,6-Dimethoxypyrimidin-5-amine

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Compound of Interest

Compound Name: 4,6-Dimethoxypyrimidin-5-amine

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An In-Depth Technical Guide to the FT-IR Spectrum of **4,6-Dimethoxypyrimidin-5-amine**

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **4,6-dimethoxypyrimidin-5-amine** (CAS No: 15846-15-8).^{[1][2]} As a key building block in medicinal chemistry and organic synthesis, understanding its structural and vibrational properties is paramount for researchers, scientists, and drug development professionals.^[1] This document elucidates the characteristic vibrational modes of the molecule by correlating its functional groups—a primary aromatic amine, two methoxy groups, and the pyrimidine core—with their expected absorption frequencies. We present a detailed experimental protocol for spectral acquisition, a thorough interpretation of the spectral data grounded in established spectroscopic principles, and visual aids to facilitate understanding.

Introduction: The Significance of 4,6-Dimethoxypyrimidin-5-amine

4,6-Dimethoxypyrimidin-5-amine is a substituted pyrimidine derivative that serves as a versatile precursor in the synthesis of complex heterocyclic compounds.^[1] The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active agents.^{[3][4]} The specific arrangement of an amino group at the 5-position and two methoxy groups at the 4- and 6-positions offers multiple reaction sites and modulates the

electronic properties of the ring, making it a valuable intermediate for developing novel enzyme inhibitors and other targeted therapeutics.[\[1\]](#)

FT-IR spectroscopy is a rapid and non-destructive analytical technique indispensable for the structural elucidation of such molecules. It provides a unique molecular fingerprint by probing the vibrational transitions of chemical bonds. For a molecule like **4,6-dimethoxypyrimidin-5-amine**, FT-IR is crucial for confirming the presence of key functional groups (amine N-H, methoxy C-O), verifying the integrity of the pyrimidine ring, and ensuring the identity and purity of synthetic batches.

Molecular Structure and Vibrational Fundamentals

The FT-IR spectrum of **4,6-dimethoxypyrimidin-5-amine** is governed by the vibrational modes of its constituent parts: the pyrimidine ring, the primary amine (-NH₂), and the two methoxy (-OCH₃) groups.

Figure 1: Chemical structure of **4,6-Dimethoxypyrimidin-5-amine**.

Experimental Protocol: Acquiring the FT-IR Spectrum

A reliable FT-IR spectrum is contingent on a robust experimental methodology. The following protocol outlines the standard procedure for analyzing a solid sample using the Potassium Bromide (KBr) pellet technique.

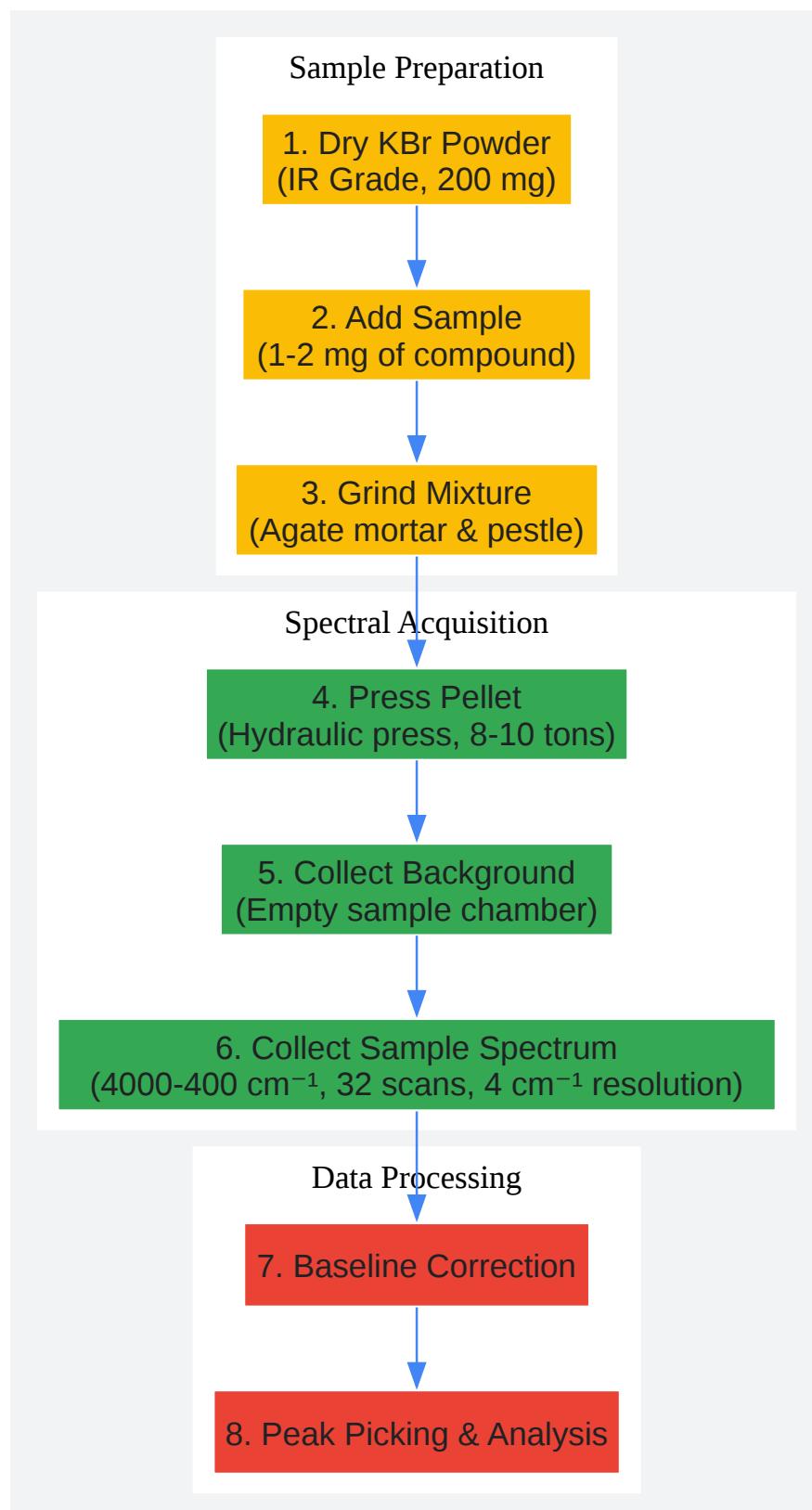
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Figure 2: Standard workflow for FT-IR analysis using the KBr pellet method.

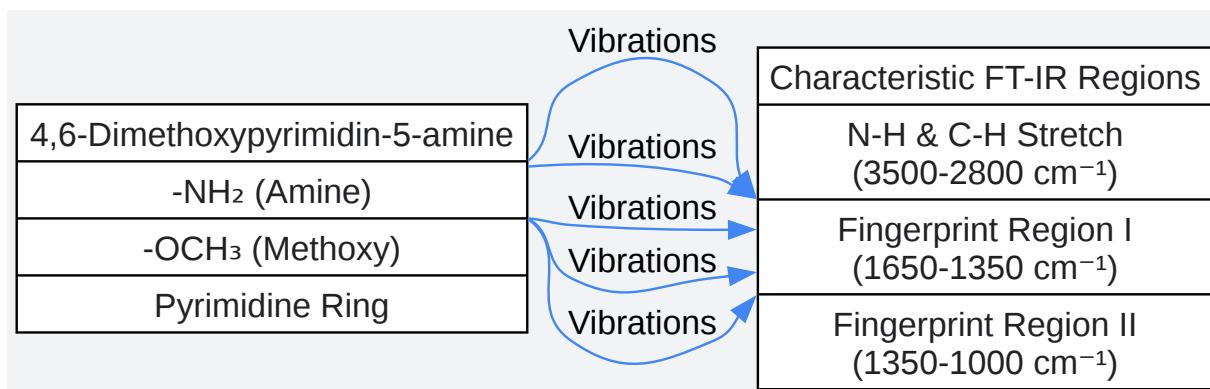
Methodology:

- Materials: **4,6-Dimethoxypyrimidin-5-amine** (solid), IR-grade Potassium Bromide (KBr), agate mortar and pestle, hydraulic press with pellet-forming die, FT-IR spectrometer.
- Sample Preparation (KBr Pellet):
 - The KBr must be scrupulously dry to avoid broad O-H bands from water obscuring the spectrum. Dry KBr powder in an oven at 110°C for at least 2 hours and store in a desiccator.
 - Weigh approximately 1-2 mg of the **4,6-dimethoxypyrimidin-5-amine** sample and 200 mg of dry KBr.
 - Combine the sample and KBr in the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed and particle size is minimized to reduce scattering effects.
 - Transfer the powder to the pellet die and press under 8-10 tons of pressure for 1-2 minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - First, collect a background spectrum of the empty sample compartment. This is a critical self-validating step to account for atmospheric CO₂ and water vapor, as well as instrument optics.
 - Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The raw sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

- Use the instrument software to identify and label the peak positions (wavenumber, cm^{-1}).

Spectral Interpretation and Peak Assignment

The FT-IR spectrum can be logically divided into distinct regions corresponding to specific vibrational modes. The following analysis is based on established group frequencies for aromatic amines, ethers, and pyrimidine derivatives.[3][4][5][6]



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Figure 3: Correlation between molecular functional groups and their primary FT-IR absorption regions.

The N-H and C-H Stretching Region (3500 - 2800 cm^{-1})

- N-H Stretching: As a primary aromatic amine, **4,6-dimethoxypyrimidin-5-amine** is expected to show two distinct bands in this region.[5][7]
 - Asymmetric N-H Stretch: A sharp to medium band is predicted around 3450 - 3400 cm^{-1} .
 - Symmetric N-H Stretch: A second sharp to medium band is predicted at a lower frequency, typically around 3350 - 3300 cm^{-1} .[5][7] The presence of two peaks is a definitive indicator of a primary (-NH₂) group.[8]
- Aromatic C-H Stretching: A weak absorption is expected just above 3000 cm^{-1} , likely in the 3100 - 3000 cm^{-1} range, corresponding to the stretching of the C-H bond at the 2-position of the pyrimidine ring.

- Aliphatic C-H Stretching: The methyl protons of the two methoxy groups will give rise to characteristic C(sp³)-H stretching vibrations.
 - Asymmetric Stretch: Expected in the 2990 - 2950 cm⁻¹ range.
 - Symmetric Stretch: Expected in the 2850 - 2820 cm⁻¹ range.

The Fingerprint Region (1650 - 400 cm⁻¹)

This region contains a wealth of structural information from bending and stretching vibrations of the entire molecular skeleton.

- N-H Bending (Scissoring): A strong and sharp absorption characteristic of primary amines is expected in the 1650 - 1580 cm⁻¹ region.[5][6] This band can sometimes be confused with a carbonyl peak, but its sharpness and association with the N-H stretching bands confirm its origin.
- Pyrimidine Ring Vibrations (C=C and C=N Stretching): The pyrimidine ring gives rise to several characteristic stretching vibrations. These are typically observed as a series of sharp bands in the 1600 - 1450 cm⁻¹ region.[4][9] These absorptions confirm the integrity of the heterocyclic core.
- C-H Bending: Aliphatic C-H bending (deformation) from the methoxy groups is expected around 1470 - 1440 cm⁻¹.
- Aromatic C-N Stretching: The stretching vibration of the bond between the amine nitrogen and the pyrimidine ring (C-N) is predicted to be a strong band in the 1335 - 1250 cm⁻¹ range, characteristic of aromatic amines.[5][7]
- C-O Stretching (Ether Linkage): The two methoxy groups will produce strong C-O stretching bands. Ethers with aromatic character typically show two distinct bands:
 - Asymmetric C-O-C Stretch: A strong, prominent band is expected in the 1275 - 1200 cm⁻¹ range.
 - Symmetric C-O-C Stretch: A medium to strong band is expected around 1050 - 1000 cm⁻¹.

- N-H Wagging: A broad, strong band resulting from the out-of-plane bending of the N-H bonds is characteristic of primary amines and is expected in the 910 - 665 cm⁻¹ range.[5]

Summary of Predicted Spectral Data

The following table consolidates the predicted key absorption bands for **4,6-dimethoxypyrimidin-5-amine**, providing a quick reference for spectral analysis.

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Associated Functional Group
3450 - 3400	Medium, Sharp	Asymmetric N-H Stretch	Primary Aromatic Amine
3350 - 3300	Medium, Sharp	Symmetric N-H Stretch	Primary Aromatic Amine
3100 - 3000	Weak	Aromatic C-H Stretch	Pyrimidine Ring
2990 - 2950	Medium	Asymmetric C(sp ³)-H Stretch	Methoxy (-OCH ₃)
2850 - 2820	Medium	Symmetric C(sp ³)-H Stretch	Methoxy (-OCH ₃)
1650 - 1580	Strong, Sharp	N-H Bending (Scissoring)	Primary Aromatic Amine
1600 - 1450	Medium-Strong (Multiple)	C=C and C=N Ring Stretching	Pyrimidine Ring
1470 - 1440	Medium	C-H Bending (Deformation)	Methoxy (-OCH ₃)
1335 - 1250	Strong	Aromatic C-N Stretch	Amine-Pyrimidine Linkage
1275 - 1200	Strong	Asymmetric C-O-C Stretch	Methoxy Ether
1050 - 1000	Medium-Strong	Symmetric C-O-C Stretch	Methoxy Ether
910 - 665	Strong, Broad	N-H Wagging	Primary Aromatic Amine

Conclusion

The FT-IR spectrum of **4,6-dimethoxypyrimidin-5-amine** provides a definitive confirmation of its molecular structure. The key diagnostic features are the dual peaks of the primary amine N-H stretch (3450-3300 cm^{-1}), the strong N-H scissoring band ($\sim 1620 \text{ cm}^{-1}$), the prominent aromatic C-N and ether C-O stretching bands in the upper fingerprint region (1335-1200 cm^{-1}), and the characteristic vibrations of the pyrimidine core (1600-1450 cm^{-1}). This guide provides researchers and drug development professionals with the foundational knowledge to accurately interpret the FT-IR spectrum of this important synthetic intermediate, ensuring quality control and facilitating further chemical modification.

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